molecular formula C4H3N5 B1259576 [1,2,4]Triazolo[1,5-a][1,3,5]triazine CAS No. 348-30-1

[1,2,4]Triazolo[1,5-a][1,3,5]triazine

Cat. No.: B1259576
CAS No.: 348-30-1
M. Wt: 121.1 g/mol
InChI Key: PAFFEGQVFMTHTO-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a][1,3,5]triazine” is a nitrogenous heterocyclic compound . It is a new acceptor based on a fused triazole and triazine moiety . This compound is utilized to construct D3–A star-shaped tristriazolotriazine derivatives .


Synthesis Analysis

The synthesis of “this compound” involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . For example, the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a]-[1,3,5]triazin-7(3 H)-ones with (2-acetoxyethoxy)-methyl bromide has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a fused triazole and triazine moiety . It can be viewed as aza analogs of purine bases .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the introduction of various explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 . The influence of these groups on energetic properties has been explored .

Scientific Research Applications

Applications in Medicinal Chemistry

[1,2,4]Triazolo[1,5-a][1,3,5]triazine derivatives have been explored extensively in the field of medicinal chemistry. One significant application is in the development of adenosine A2a receptor antagonists, which have potential in treating Parkinson's disease. For instance, Vu et al. (2004) discovered that certain piperazine derivatives of this compound exhibited potent antagonistic activity against the adenosine A2a receptor, with some compounds demonstrating oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

Alkylation Studies

Alkylation of the this compound system has been a subject of research due to its potential in synthesizing new compounds. Ul'yankina et al. (2016) conducted pioneering research on this, including computational studies of the reaction with bromoethane. Their work demonstrated selective formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system (Ul'yankina et al., 2016).

Anti-Inflammatory and Antimicrobial Properties

El-Reedy and Soliman (2020) synthesized novel derivatives of [1,2,4]triazolo[4,3-b][1,2,4]triazines and tested them for anti-inflammatory and antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in therapeutic applications (El-Reedy & Soliman, 2020).

Synthesis and Anticancer Activity

Bekircan et al. (2005) worked on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, evaluating their anticancer and antioxidant properties. Some of these synthesized compounds demonstrated moderate anti-proliferation potential against cancer cell lines (Bekircan et al., 2005).

Development of High-Energy and Insensitive Explosives

Ma et al. (2018) explored the use of fused triazolo-triazine compounds in creating high-energy and insensitive explosives. They developed a series of compounds with excellent detonation properties and low sensitivities, making them promising candidates for explosive materials (Ma et al., 2018).

Safety and Hazards

“[1,2,4]Triazolo[1,5-a][1,3,5]triazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and specific target organ toxicity with repeated exposure .

Future Directions

The development and targeted synthesis of “[1,2,4]Triazolo[1,5-a][1,3,5]triazine” remains highly relevant. In recent years, the number of publications on its synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFFEGQVFMTHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620293
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-30-1
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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